Autocamtide II
Description
Contextualization within Calmodulin-Dependent Protein Kinase II (CaMKII) Research
Calmodulin-Dependent Protein Kinase II (CaMKII) is a ubiquitous serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, learning, memory, and cardiac function medchemexpress.commpfi.orgscbt.commdpi.comembopress.orgfrontiersin.org. CaMKII's activity is tightly regulated by the intracellular concentration of calcium and its binding to the regulatory protein calmodulin (CaM) medchemexpress.commdpi.comembopress.orgfrontiersin.org. In its basal state, CaMKII exists in an autoinhibited conformation, where its regulatory domain, containing the autophosphorylation site (Thr286/Thr287), interacts with and blocks the catalytic site embopress.orgfrontiersin.orgnih.govresearchgate.net.
Autocamtide II is a synthetic peptide that mimics a portion of this autoinhibitory domain, specifically incorporating the sequence around the autophosphorylation site genscript.comcaymanchem.com. As a substrate peptide, it serves as a target for CaMKII in in vitro assays, allowing for the direct measurement of the enzyme's kinase activity medchemexpress.comgenscript.com. Its utility lies in its high selectivity for CaMKII, enabling researchers to quantify enzyme function without significant interference from other kinases medchemexpress.comgenscript.com.
The development of Autocamtide-2-related inhibitory peptide (AIP) further expanded the utility of these peptide analogs. AIP is a nonphosphorylatable analog of this compound, designed to bind to the autoinhibitory site of CaMKII without being phosphorylated itself caymanchem.comfrontiersin.orgnih.gov. This binding effectively blocks the catalytic activity of CaMKII by mimicking the autoinhibitory mechanism, thereby acting as a potent and selective inhibitor caymanchem.comnih.govmedchemexpress.comechelon-inc.comapexbt.combiorbyt.comiscabiochemicals.com. AIP's ability to inhibit CaMKII activity, even in the presence of Ca2+/calmodulin, makes it a valuable tool for investigating the consequences of CaMKII inhibition in various biological contexts nih.gov.
Historical Perspective on its Discovery and Application in Kinase Studies
The understanding of CaMKII's regulatory mechanisms, particularly its autoinhibition, laid the groundwork for the development of peptide-based tools like this compound and AIP. Early research identified the autoinhibitory domain (residues 281-309 in CaMKIIα) as critical for maintaining the enzyme in an inactive state, partly by acting as a pseudosubstrate that blocks the active site and interferes with ATP binding embopress.orgfrontiersin.orgnih.govresearchgate.net. This led to the design of synthetic peptides that mimicked segments of this domain to study its function.
Autocamtide-2 was developed as a peptide substrate based on the sequence around the autophosphorylation site (Thr286/Thr287) within the autoinhibitory domain of CaMKII researchgate.netgenscript.comcaymanchem.comnih.gov. Its application in kinase assays provided a direct means to measure CaMKII activity medchemexpress.comgenscript.com. Building upon this, researchers aimed to create inhibitory peptides. Ishida and Fujisawa, in their seminal work published in 1995, identified and characterized a novel synthetic peptide, Autocamtide-2-related inhibitory peptide (AIP), as a highly specific and potent inhibitor of CaMKII nih.gov. AIP was designed as a nonphosphorylatable analog of Autocamtide-2, retaining the critical sequence for binding to the autoinhibitory site but lacking the phosphorylatable threonine residue caymanchem.comfrontiersin.orgnih.gov.
The primary application of AIP and related Autocamtide analogs in kinase studies has been to serve as pharmacological tools to probe the physiological relevance of CaMKII activity. AIP's high specificity and potent inhibitory action, with an IC50 value of 40 nM for CaMKII, allow researchers to selectively block CaMKII function and observe the downstream effects caymanchem.commedchemexpress.comechelon-inc.comapexbt.combiorbyt.comiscabiochemicals.com. This has been instrumental in dissecting the temporal windows of CaMKII activation required for processes like synaptic plasticity mpfi.org and in understanding CaMKII's role in various signaling pathways, including those in cardiac function mdpi.com. The selective inhibition provided by AIP enables researchers to differentiate CaMKII-dependent events from those mediated by other kinases, such as Protein Kinase C (PKC), Protein Kinase A (PKA), and CaMKIV, against which AIP shows minimal activity caymanchem.comapexbt.com.
Data Table: Inhibitory Profile of Autocamtide-2-related Inhibitory Peptide (AIP)
| Inhibitor Name | Target Enzyme | IC50 Value | Selectivity (vs. other kinases) | Primary Application in Research |
| Autocamtide-2-related inhibitory peptide (AIP) | CaMKII | 40 nM | > 10 µM for PKC, PKA, CaMKIV | Selective inhibition of CaMKII to study its physiological roles and temporal dynamics. |
Structure
2D Structure
Properties
Molecular Formula |
C67H119F3N22O22 |
|---|---|
Molecular Weight |
1641.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H118N22O20.C2HF3O2/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4;3-2(4,5)1(6)7/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75);(H,6,7)/t34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-;/m0./s1 |
InChI Key |
LLNOFJJCOGGKCB-ZOUHFXOGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Autocamtide Ii As a Selective Camkii Substrate
Utility in CaMKII Activity Quantification Assays
In Vitro Enzymatic Activity Measurement
Autocamtide II is widely employed in in vitro kinase assays to quantify CaMKII activity. The principle behind these assays involves measuring the rate at which CaMKII phosphorylates this compound. This phosphorylation event can be detected and quantified using various methods, often involving radiolabeled ATP or, more recently, non-radioactive techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) medchemexpress.comnih.gov.
Studies have characterized the kinetic parameters of this compound phosphorylation by CaMKII. For instance, this compound exhibits a low Km value for CaMKII, indicating high affinity oup.com. This high affinity and specificity enable researchers to specifically measure CaMKII activity even in complex cellular extracts where other kinases might be present medchemexpress.comahajournals.org. The specificity of this compound for CaMKII has been demonstrated by the significant loss of its phosphorylation activity when CaMKII is immunoprecipitated from cell extracts ahajournals.org.
Table 1: Kinetic Parameters of CaMKII with this compound
| Parameter | Value (Typical Range) | Assay Conditions | Reference |
| Km | ~1 μM | CaMKII | oup.com |
| IC50 (AIP inhibition) | ~40 nM | CaMKII | apexbt.com |
Note: Km values can vary depending on specific assay conditions and CaMKII isoforms. IC50 refers to the inhibitory concentration of Autocamtide-2-Related Inhibitory Peptide (AIP), a non-phosphorylatable analog, demonstrating the affinity of the substrate binding site.
Assessment of CaMKII Autonomous Activity
A critical feature of CaMKII is its ability to maintain catalytic activity even after the initial calcium/calmodulin (Ca2+/CaM) signal has subsided. This phenomenon, known as autonomous or Ca2+/CaM-independent activity, is mediated by autophosphorylation at specific threonine residues (e.g., Thr286 in α-CaMKII) jneurosci.orgahajournals.orgfrontiersin.org. This compound plays a vital role in assessing this autonomous activity.
In assays designed to measure autonomous activity, this compound is incubated with CaMKII in the presence of EGTA to chelate Ca2+, thereby mimicking conditions where Ca2+/CaM is absent jneurosci.orgoup.com. The rate of this compound phosphorylation under these conditions directly reflects the enzyme's self-sustained activity. Studies have shown that electrical stimulation of neurons can induce Ca2+-independent activation of CaMKII, which can be quantified by measuring the phosphorylation of this compound jneurosci.org. This method allows researchers to investigate how various stimuli or cellular conditions influence the transition of CaMKII from a Ca2+/CaM-dependent state to a persistently active, autonomous state ahajournals.orgjneurosci.orgahajournals.orgoup.com.
Compound Name List:
this compound
Autocamtide 2
Autocamtide-2 Peptide
Autocamtide-2-Related Inhibitory Peptide (AIP)
Autocamtide-3
Autocamtide-3 Inhibitor (AC3-I)
Syntide-2
CaMKII (Calcium/Calmodulin-Dependent Protein Kinase II)
CaMKI (Calcium/Calmodulin-Dependent Protein Kinase I)
CaMKIV (Calcium/Calmodulin-Dependent Protein Kinase IV)
PKC (Protein Kinase C)
PKA (Protein Kinase A)
PKD1 (Protein Kinase D1)
GluN2B
GluN2A
Densin-180
Tiam1
CaM-KIIN
CaM-KIINtide (CN27)
CN21
CN19
CN17β
Investigating Camkii Biological Functions Using Autocamtide Ii and Its Analogs
Elucidation of CaMKII Roles in Neuronal Physiology
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical protein kinase in the brain, playing a significant role in decoding calcium signals that are fundamental to neuronal function. kyoto-u.ac.jpnih.gov The use of specific inhibitors, such as Autocamtide II and its related peptide analogs, has been instrumental in dissecting the multifaceted roles of CaMKII in various aspects of neuronal physiology. These inhibitory peptides, by blocking CaMKII activity, allow researchers to probe its contributions to synaptic plasticity, memory formation, and other neuronal processes. nih.govnih.gov
Contributions to Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. kyoto-u.ac.jpbiorxiv.org CaMKII is a central molecular organizer of this process. kyoto-u.ac.jp this compound and its analogs, such as Autocamtide-2-related inhibitory peptide (AIP), serve as potent tools to investigate the specific contributions of CaMKII to these mechanisms. nih.govrupress.org
Research has demonstrated that inhibiting CaMKII with AIP can block the induction of chemical long-term potentiation (cLTP), a form of synaptic plasticity. rupress.org Specifically, the application of AIP was shown to prevent the cLTP-dependent increase in endosomes containing the lipid kinase VPS34, a process that is dependent on NMDA receptor activation and subsequent calcium influx. rupress.org This indicates that CaMKII activity is a crucial step in the signaling cascade that leads to certain forms of synaptic strengthening. rupress.org
Furthermore, CaMKII is not only a catalytic enzyme but also acts as a structural protein that can be regulated by its own autophosphorylation. kyoto-u.ac.jp This dual function allows it to participate in both the initial signaling events and the subsequent structural changes that underpin synaptic plasticity. kyoto-u.ac.jp By phosphorylating a wide array of synaptic proteins, CaMKII modulates their activity and trafficking, which is essential for the dynamic changes in synaptic strength. rupress.org
Involvement in Long-Term Potentiation (LTP) and Memory Formation
Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular correlate of learning and memory. kyoto-u.ac.jpnih.govnih.gov The involvement of CaMKII in LTP and memory formation has been extensively studied, often employing inhibitory peptides like this compound to elucidate its precise role. nih.govnih.gov
The autophosphorylation of CaMKII at threonine-286 (T286) is a critical event that allows the kinase to remain active even after intracellular calcium levels have returned to baseline, effectively creating a molecular memory of the initial stimulus. kyoto-u.ac.jpnih.gov This persistent activity is thought to be crucial for the maintenance of LTP. elifesciences.org Studies have shown that acute inhibition of CaMKII can erase previously established LTP, providing strong evidence for its role as a molecular storage device. elifesciences.org
Intrahippocampal injections of AIP have been shown to block the facilitation of memory extinction, a process that involves new learning. nih.gov This finding suggests that CaMKII activity is necessary for the forms of synaptic plasticity that underlie the modification of existing memories. nih.gov The state of other phosphorylation sites on CaMKII, such as T305/T306, can determine whether the autonomous kinase promotes LTP or long-term depression (LTD), highlighting the complexity of its regulatory functions. nih.govnih.gov
| CaMKII Phosphorylation Site | Effect on Synaptic Plasticity | Reference |
| T286 Autophosphorylation | Enables autonomous activity, crucial for LTP induction and maintenance. | kyoto-u.ac.jpnih.gov |
| T305/T306 Phosphorylation | Can switch the effect of autonomous CaMKII from promoting LTP to inducing LTD. | nih.govnih.gov |
Recent research has also challenged the traditional view that short-term memory is a prerequisite for long-term memory, with studies showing that inhibition of CaMKII can impair short-term memory while leaving long-term memory intact. biorxiv.org This suggests that CaMKII-dependent plasticity may be specifically involved in the initial stages of memory formation. biorxiv.org
Modulation of Neurotransmitter Release
While much of the focus on CaMKII's role in synaptic function has been on its postsynaptic effects, there is also evidence for its involvement in presynaptic processes, including the modulation of neurotransmitter release. nih.govnih.gov The influx of calcium into the presynaptic terminal is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. nih.govmaxplanckneuroscience.org
Second messenger-activated protein kinases, including CaMKII, can phosphorylate various proteins within the presynaptic release machinery, thereby modulating the efficiency of neurotransmitter release. nih.gov For instance, research in Caenorhabditis elegans has shown that presynaptic CaMKII can act as a bidirectional modulator of neurotransmitter release. nih.gov Both loss-of-function and gain-of-function mutations in the gene encoding CaMKII resulted in an inhibition of neurotransmitter release, suggesting that the kinase can have both positive and negative regulatory effects, likely through the phosphorylation of different target proteins. nih.gov One of the proposed mechanisms for the negative modulation of release by CaMKII is the activation of BK channels. nih.gov
Activity-Dependent Regulation of CaMKII Protein Levels and Localization
The function of CaMKII is not only regulated by its activation state but also by its protein levels and subcellular localization, which are themselves subject to activity-dependent changes. kyoto-u.ac.jpnih.gov In response to synaptic activity, CaMKII can translocate to different cellular compartments, most notably the postsynaptic density (PSD), a protein-rich specialization at excitatory synapses. nih.gov
High levels of synaptic activity have been shown to increase the amount of CaMKII associated with the PSD. nih.gov This redistribution is a dynamic process that allows the kinase to be positioned in close proximity to its substrates at the synapse. nih.gov Furthermore, synaptic activity can also regulate the expression of different CaMKII isoforms. For example, high synaptic activity can lead to a shift in the ratio of α-CaMKII to β-CaMKII isoforms, with an increase in the former. nih.gov The mRNA for α-CaMKII is found in dendrites and can be locally translated in response to synaptic stimulation, providing a mechanism for synapse-specific changes in CaMKII levels. nih.gov
| Type of Neuronal Activity | Effect on CaMKII | Reference |
| High Synaptic Activity | Increases association of CaMKII with the PSD. | nih.gov |
| Increased Activity | Shifts the α/β isoform ratio towards α-CaMKII. | nih.gov |
| Decreased Activity | Shifts the α/β isoform ratio towards β-CaMKII. | nih.gov |
CaMKII Involvement in Nociception Pathways in Preclinical Models
Recent research has implicated CaMKII in the modulation of pain signaling, or nociception, in preclinical models. nih.gov Studies using Autocamtide-2-related inhibitory peptide (AIP) have provided insights into the role of CaMKII in pain pathways within specific brain regions, such as the nucleus accumbens (NAc). nih.gov
In one study, the microinjection of AIP into the NAc of naïve rats resulted in an antinociceptive effect, indicating that CaMKII in this brain region is involved in the normal transmission of pain signals. nih.gov The same study also investigated the role of CaMKII in morphine tolerance. Chronic morphine administration led to an increase in the expression of phosphorylated CaMKII in the NAc. nih.gov Importantly, the administration of AIP into the NAc of these morphine-tolerant rats also produced a significant antinociceptive response, and this effect was even stronger than that observed in naïve rats. nih.gov These findings suggest that CaMKII in the nucleus accumbens plays a role in both basal nociception and the development of antinociceptive tolerance to morphine. nih.gov
Research on Neuronal Cell Death Mechanisms
While CaMKII is essential for many aspects of neuronal function and survival, its dysregulation can also contribute to pathological processes, including neuronal cell death. nih.govnih.gov The effects of CaMKII on neuronal apoptosis are complex, and the use of inhibitors like myristoylated autocamtide-2-related inhibitory peptide has helped to clarify some of the underlying mechanisms. nih.gov
A study investigating the effects of CaMKII inhibition on cerebellar granule neurons found that treatment with myristoylated autocamtide-2-related inhibitory peptide promoted apoptosis in a dose-dependent manner. nih.gov The researchers discovered that CaMKII inhibition led to an increase in both the protein and messenger RNA levels of Bim, a pro-apoptotic protein. nih.gov This upregulation of Bim was linked to an increase in the expression of early growth response factor-1, a transcription factor for Bim. nih.gov These results suggest that under normal conditions, CaMKII may act to repress the transcriptional expression of Bim, and that inhibition of CaMKII can relieve this repression, leading to apoptosis. nih.gov Knockdown of Bim using small interfering RNAs was shown to attenuate the pro-apoptotic effects of CaMKII inhibition, further supporting this proposed mechanism. nih.gov
Analysis of CaMKII in Diverse Cellular Signaling Cascades
The multifunctional Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a critical enzyme that decodes calcium signals into a wide array of cellular responses. The peptide this compound, a specific inhibitor of CaMKII, along with its analogs, has become an invaluable tool for dissecting the precise roles of this kinase in various signaling cascades. By selectively blocking CaMKII activity, researchers can elucidate its contribution to complex biological processes.
Role in Cell Proliferation, Differentiation, and Survival in Cancer Cell Lines
The inhibition of CaMKII using this compound-related inhibitory peptides has been instrumental in demonstrating the kinase's significant role in cancer progression. Studies have shown that CaMKII is often overexpressed in various cancer types and is implicated in controlling cell proliferation and metastatic processes. nih.govoncotarget.com The application of CaMKII-specific inhibitors, including autocamtide 2-related inhibitory peptide, can lead to cell cycle arrest, apoptosis, and a reduction in cell proliferation in both tumor and normal cells. nih.gov Research across different cancer cell lines has consistently pointed to CaMKII as a key player in tumor growth and metastasis. For instance, inhibiting CaMKII has been shown to decrease motility in ovarian cancer cells and reduce tumor growth. nih.govnih.gov
In colon cancer, the inhibition of CaMKII has been found to significantly curb the proliferation, migration, and invasion of cancer cells. nih.gov Similarly, in human osteosarcoma cells, pharmacological inhibition of CaMKII led to a substantial decrease in proliferation. oncotarget.com These findings underscore the broad applicability of CaMKII's role in cancer cell functions and highlight its potential as a therapeutic target. nih.gov The use of specific inhibitors like this compound analogs allows researchers to probe the downstream effects of CaMKII blockade, revealing its influence on critical pathways involved in cancer cell survival and spread. oncotarget.comnih.gov
Table 1: Effects of CaMKII Inhibition in Cancer Cell Lines
| Cancer Type | Cell Line | Effect of CaMKII Inhibition | Reference |
|---|---|---|---|
| Colon Cancer | HCT116 | Decreased proliferation, migration, and invasion | nih.gov |
| Ovarian Cancer | Not specified | Decreased cell motility, tumor growth, and metastasis | nih.gov |
| Osteosarcoma | MG-63, 143B | Decreased proliferation and tumor growth | oncotarget.com |
| Breast Cancer | Not specified | Triggers export of BRCA1 from nucleus, stimulates Cyclin D1 expression | oncotarget.com |
| Non-small cell lung cancer | Not specified | Promotes cell proliferation via NF-κB activation | oncotarget.com |
Regulation of Ion Channels (e.g., TMEM16A-mediated Ca2+-activated Cl- currents)
This compound and its analogs have been pivotal in uncovering the regulatory role of CaMKII on ion channels, particularly the TMEM16A-encoded calcium-activated chloride channels (CaCCs). Research has demonstrated that the intracellular application of Autocamtide-2-related inhibitory peptide (ARIP) significantly reduces the rundown of TMEM16A-induced Ca²⁺-activated Cl⁻ currents (IClCa) in HEK-293 cells. nih.gov This suggests that basal CaMKII activity contributes to the decay of this current.
The rundown of IClCa, which is a decrease in current magnitude over time, was observed in the presence of intracellular ATP. This rundown was substantially diminished when ATP was omitted from the pipette solution, indicating an ATP-dependent process. The use of specific CaMKII inhibitors like ARIP and KN-93 mimicked the effect of ATP removal, attenuating the current rundown. nih.govtandfonline.com This provides strong evidence that CaMKII-dependent phosphorylation is a key mechanism regulating TMEM16A channel activity. Further studies have identified specific serine residues on the TMEM16A protein that are potential phosphorylation sites for CaMKII, and mutating these sites can replicate the effects of CaMKII inhibitors. nih.gov These findings highlight a dual-regulatory system where CaMKII and protein phosphatases (PP1/PP2A) dynamically control the activity of TMEM16A channels. nih.gov
Table 2: Impact of Autocamtide-2-Related Inhibitory Peptide (ARIP) on TMEM16A-mediated Currents
| Experimental Condition | Observation | Implication | Reference |
|---|---|---|---|
| Intracellular dialysis with 5 mM ATP | IClCa decayed to <50% of initial magnitude within 10 min | ATP-dependent rundown of the current | nih.gov |
| Intracellular application of 5 µM ARIP with 5 mM ATP | Significantly reduced the rundown of IClCa | CaMKII activity contributes to the current rundown | nih.gov |
| Intracellular dialysis with 0 ATP | Greatly diminished IClCa rundown | The rundown process is ATP-dependent, likely involving phosphorylation | nih.gov |
Involvement in Oocyte Meiotic Maturation and Activation in Preclinical Models
The process of oocyte meiotic maturation, the transition from an immature germinal vesicle stage to a fertilizable metaphase II egg, is a complex and highly regulated process. Studies utilizing this compound analogs have revealed the critical involvement of CaMKII in this developmental event. In preclinical models, such as pig oocytes, the application of the CaMKII inhibitory peptide Ant-AIP-II, an analog of this compound, was shown to prevent meiotic resumption in a dose-dependent manner. oup.com This inhibition of germinal vesicle breakdown (GVBD) indicates that CaMKII activity is essential for initiating the maturation process. oup.com
Calcium signaling is a well-established trigger for oocyte activation and meiotic progression. nih.govfrontiersin.org The finding that inhibiting CaMKII blocks these early steps suggests that CaMKII acts as a crucial downstream effector of the calcium signal. oup.com The inhibitory effects of Ant-AIP-II were observed in both cumulus-enclosed and denuded oocytes, pointing to a direct role for CaMKII within the oocyte itself, independent of signals from surrounding cumulus cells. oup.com These experiments, by employing a specific peptide inhibitor, have helped to place CaMKII as a key regulatory node in the signaling cascade that governs the intricate and time-sensitive process of oocyte maturation.
Cardiac CaMKII Signaling and Protein Phosphorylation in Preclinical Models
In the cardiovascular system, CaMKII is a central regulator of cardiac function and a key player in the pathogenesis of heart disease. frontiersin.org Autocamtide-2 related inhibitory peptide II (AIP), an analog of this compound, has been used to investigate the physiological roles of CaMKII in cardiac muscle. Studies in adult mice have shown that inhibition of CaMKII with AIP can abolish the increases in cardiac contractility and improvements in Ca²⁺ cycling that are typically observed after aerobic interval training. nih.gov This indicates that CaMKII activity is necessary for these exercise-induced cardiac adaptations.
CaMKII exerts its effects by phosphorylating a number of key proteins involved in cardiac excitation-contraction coupling, such as the ryanodine (B192298) receptor (RyR2) and phospholamban (PLN). nih.govoup.com Phosphorylation of these targets modulates intracellular calcium handling, which is fundamental to heart muscle function. While CaMKII and protein kinase A (PKA) share some phosphorylation targets, they can have distinct roles in both physiological and pathological states. nih.gov The use of specific inhibitors like AIP allows researchers to isolate the contributions of CaMKII, demonstrating its essential role in mediating physiological responses in the heart and in the maladaptive remodeling seen in cardiac disease. nih.gov
Interplay with Other Signaling Pathways (e.g., ERK/MAPK Pathway)
CaMKII does not operate in isolation; it is part of a complex network of interconnected signaling pathways. One of the most significant of these is the ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) pathway, which is a central regulator of cell proliferation, differentiation, and survival. nih.govwikipedia.org Research has shown that CaMKII can regulate the ERK/MAPK pathway, particularly in the context of cancer. In colon cancer cells, for example, the inhibition of CaMKII has been shown to decrease the proliferation and migration of cancer cells by targeting ERK1/2 and p38, which are key components of the MAPK signaling cascade. nih.gov
The MAPK/ERK pathway is a chain of proteins that relays a signal from a receptor on the cell surface to the DNA in the nucleus. wikipedia.orgnih.gov This pathway can be activated by a variety of stimuli, and its dysregulation is a common feature of many cancers. mdpi.com The finding that CaMKII inhibition affects ERK1/2 and p38 activity suggests that CaMKII is an upstream regulator of these pathways in certain cellular contexts. nih.gov While the precise molecular mechanisms of this interplay are still being elucidated, the use of specific CaMKII inhibitors like this compound provides a powerful approach to unravel the crosstalk between these critical signaling networks.
Regulation of Cellular Energy Metabolism (e.g., Sinoatrial Nodal Pacemaker Cell Bioenergetics)
The heart's natural pacemaker, the sinoatrial node, relies on a finely tuned interplay of ion channels and intracellular signaling to maintain a regular heartbeat. This rhythmic activity is energetically demanding. Studies using Autocamtide-2 Related Inhibitory Peptide (AIP) have been crucial in demonstrating that CaMKII signaling is not only vital for the electrical activity of sinoatrial nodal cells but is also intimately linked to their bioenergetics. nih.govplos.org
In isolated rabbit sinoatrial nodal cells, the application of AIP led to a marked slowing of intracellular Ca²⁺ cycling, a decrease in the spontaneous action potential firing rate, and a reduction in oxygen consumption. nih.govplos.orgplos.org This indicates a decrease in the energy demand of the cells. However, alongside this reduced demand, researchers also observed a depletion of ATP, suggesting that ATP production was also compromised. nih.govplos.orgplos.org This key finding, made possible by the specific inhibition of CaMKII with AIP, reveals that CaMKII plays a dual role: it is a crucial element of normal automaticity and is also involved in regulating the bioenergetic balance between ATP production and utilization in these specialized cardiac cells. nih.govplos.orgnih.gov
Role in Osteoclast Differentiation and Bone Resorption
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a significant mediator of calcium signal transmission and has been identified as a participant in the regulation of osteoclastogenesis, the process of osteoclast formation. nih.gov Osteoclasts are cells responsible for bone resorption, a critical process for maintaining healthy bones. dovepress.com Studies have shown that both the mRNA and protein levels of the CaMKIIδ isoform are upregulated in a time-dependent manner during osteoclast differentiation. nih.gov
The role of CaMKII in this process has been elucidated using inhibitory molecules. Gene silencing of CaMKIIδ results in a significant inhibition of osteoclast formation and bone resorption. nih.govresearchgate.net This inhibition is accompanied by a reduced expression of key osteoclast-related genes, including nuclear factor of activated T cells c1 (NFATc1), tartrate-resistant acid phosphatase (TRAP), and c-Src. nih.govresearchgate.net Further investigation has revealed that CaMKIIδ regulates osteoclastogenesis by influencing the phosphorylation of mitogen-activated protein kinases (MAPKs)—specifically JNK, ERK, and p38—as well as the CREB signaling pathway. nih.gov The activity of CaMKII increases substantially within minutes of stimulation by RANKL, a key cytokine in osteoclast differentiation, underscoring its role as an early signal transducer in this pathway. nih.gov The use of CaMKII inhibitors has demonstrated that its activity is required for efficient induction of osteoclast differentiation and bone resorption. dntb.gov.ua Therefore, tools like this compound and its inhibitory analogs are instrumental in studying the signaling cascades that govern bone homeostasis.
Table 1: Impact of CaMKII Inhibition on Osteoclast Function
| Parameter | Effect of CaMKII Inhibition/Silencing | Downstream Pathways Affected |
|---|---|---|
| Osteoclast Formation | Significantly inhibited | JNK, ERK, p38 MAPKs |
| Bone Resorption | Significantly inhibited | CREB Signaling |
| Gene Expression (NFATc1, TRAP, c-Src) | Downregulated | - |
Impact on T-Cell Proliferation and Cytotoxic Activity
Stimulation of the T-cell receptor initiates a release of free calcium that activates members of the CaMKII family. nih.govelsevierpure.com These kinases have profound effects on cellular signaling in T cells, influencing their activation, proliferation, and function. nih.gov Studies utilizing active and kinase-dead mutants of CaMKII have demonstrated that active CaMKII enhances the proliferation and cytotoxic activity of T cells. nih.govelsevierpure.com This indicates that CaMKII plays an important role in regulating the proliferation of CD8 T cells and their cytotoxic effector functions. nih.gov
Furthermore, CaMKII is implicated in the development of T-cell memory. nih.govresearchgate.net The generation of a partially calcium-independent mutant of CaMKIIγB in transgenic mice led to an increase in the number of T cells in secondary lymphoid organs that had acquired an antigen-dependent memory phenotype. nih.gov These findings suggest that CaMKII controls a distinct process of activation-induced cellular differentiation in T cells. nih.gov The investigation of these pathways relies on molecular tools that can modulate CaMKII activity, such as peptide inhibitors derived from its own regulatory sequences, including analogs of this compound.
Table 2: Effects of CaMKII Activation on T-Cell Functions
| T-Cell Function | Effect of Increased CaMKII Activity | Associated Outcome |
|---|---|---|
| Proliferation | Enhanced | Increased T-cell numbers |
| Cytotoxic Activity | Enhanced | Improved effector function |
| Memory Cell Formation | Increased | Promotion of antigen-dependent memory phenotype |
| IL-2 Production | Reduced | Modulation of cytokine profile |
Structural and Regulatory Aspects of CaMKII Probed by this compound Analogs
Autophosphorylation Dynamics and the Generation of Ca2+/Calmodulin-Independent Activity
A hallmark of CaMKII regulation is its ability to switch to a calcium-independent, or autonomous, state through autophosphorylation. nih.gov Upon activation by Ca2+/calmodulin (CaM), CaMKII undergoes an intersubunit autophosphorylation at a key threonine residue (Thr286 in the α isoform). wikipedia.orgfrontiersin.org This phosphorylation event prevents the autoinhibitory domain from rebinding to and blocking the catalytic domain, allowing the kinase to remain active even after the initial Ca2+/CaM stimulus has dissipated. wikipedia.orgnih.govembopress.org This sustained, autonomous activity is thought to be a critical molecular mechanism for memory formation. wikipedia.orgyoutube.com
The generation of this Ca2+-independent state requires the binding of CaM to two adjacent subunits within the holoenzyme structure. nih.gov this compound, a peptide substrate derived from the sequence around the Thr286 autophosphorylation site, is a highly selective substrate used to assay CaMKII activity and is particularly useful for measuring its autonomous activity. nih.govmedchemexpress.com Conversely, non-phosphorylatable analogs of this compound, such as Autocamtide-2-related inhibitory peptide (AIP), act as potent and highly specific inhibitors of CaMKII. nih.govnih.govapexbt.comsigmaaldrich.com These analogs bind to the autophosphorylation site, competitively inhibiting the endogenous substrate sequence, and are invaluable tools for studying the dynamics of autophosphorylation and the physiological roles of CaMKII's autonomous activity. nih.govnih.gov
Calmodulin Trapping Mechanism
In addition to generating autonomous activity, the autophosphorylation of CaMKII at Thr286/287 induces a phenomenon known as "calmodulin trapping". nih.govnih.gov This process involves a dramatic, greater than 1,000-fold increase in the affinity of CaMKII for CaM. frontiersin.orgnih.gov This high-affinity binding effectively "traps" the CaM molecule on the kinase, sustaining CaMKII activity even under conditions of low intracellular calcium. nih.gov
The molecular basis for CaM trapping has been investigated using synthetic peptides modeled after the CaM binding domain of CaMKII, a region that overlaps with the autoinhibitory domain from which this compound is derived. nih.gov These studies revealed that the trapping is primarily due to a massive decrease in the dissociation rate constant for CaM, which can be reduced by over 3,500-fold. nih.gov This change is believed to result from a conformational shift induced by autophosphorylation, which exposes additional residues that establish further contacts with CaM, leading to the high-affinity interaction. nih.gov More recent models suggest that CaM trapping may also serve to protect the autophosphorylated state of CaMKII from being dephosphorylated by phosphatases, potentially by sterically hindering their access to the Thr286/287 site. plos.org
Stabilization of CaMKII through the Autoinhibitory Domain
The autoinhibitory domain of CaMKII, beyond its regulatory role, is also crucial for the structural stability of the enzyme. nih.gov Research has shown that an active 30-kDa fragment of CaMKII, which is devoid of the autoinhibitory domain, is significantly more labile and unstable than the full-length native enzyme. nih.gov
Remarkably, this instability can be reversed by the addition of synthetic peptides designed from the sequence of the autoinhibitory domain, including Autocamtide-2. nih.gov These peptides markedly stabilize the active fragment, indicating that the autoinhibitory domain plays a vital role in maintaining the enzyme's structural integrity. This stabilization is achieved by the binding of the autoinhibitory domain, or its peptide analogs, to the substrate-binding site specifically intended for the autophosphorylation site (Thr286/287). nih.gov The nonphosphorylatable analog AIP also binds to this site and confers stability. nih.gov This suggests a dual function for the autoinhibitory domain: it acts as a regulator of kinase activity and as an intrinsic stabilizing element for the enzyme's conformation. nih.gov
Methodological Considerations and Future Research Directions with Autocamtide Ii
Integration into Advanced Kinase Assay Systems (e.g., ADP-Glo™ Kinase Assay)
The integration of Autocamtide II into non-radioactive, advanced kinase assay systems like the ADP-Glo™ Kinase Assay has been pivotal for modern kinase research. The ADP-Glo™ assay is a luminescent, homogeneous method that quantifies kinase activity by measuring the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during a kinase reaction. promega.com The process involves two steps: first, the remaining adenosine triphosphate (ATP) is depleted, and second, the ADP generated is converted back into ATP, which then fuels a luciferase-luciferin reaction, producing a light signal directly proportional to kinase activity. bmglabtech.com
This compound functions as the specific substrate for CaMKII in this system. Its high selectivity ensures that the measured ADP production is directly attributable to CaMKII activity, making the assay robust for studying this specific kinase. scbt.com This combination provides a sensitive, reliable, and high-throughput-compatible method for profiling the effects of chemical compounds on CaMKII activity. The stable luminescent signal and broad dynamic range are significant advantages over traditional radioactive assays. promega.comnih.gov A typical setup involves incubating the kinase, this compound, calmodulin, and the test compound before initiating the reaction with ATP.
| Component | Typical Final Concentration | Function | Source Reference |
|---|---|---|---|
| CaMKII Enzyme (e.g., CaMK1D, CAMK2δ) | ~3 nM | Enzyme source | |
| This compound | 10-125 µM | Specific peptide substrate | embopress.org |
| ATP | ~10 µM (up to 1mM possible) | Phosphate donor | |
| Calmodulin & Ca2+ | ~1 µM (Calmodulin) | Required co-activators for CaMKII | |
| ADP-Glo™ Reagent | As per manufacturer | Terminates kinase reaction and depletes ATP | promega.com |
| Kinase Detection Reagent | As per manufacturer | Converts ADP to ATP and generates luminescent signal | bmglabtech.com |
Principles for De Novo Design of CaMKII Substrates and Inhibitors
The amino acid sequence of this compound (KKALRRQETVDAL) is foundational for the rational, or de novo, design of novel CaMKII substrates and inhibitors. ahajournals.org Because this sequence mimics the natural autophosphorylation site on CaMKII, it provides a validated template for structure-activity relationship (SAR) studies.
The key principle involves modifying this core sequence. For designing new substrates, researchers can alter flanking residues to enhance binding affinity or introduce modifications for detection, such as fluorescent tags. The core recognition motif (RRQET) remains essential for kinase interaction.
More significantly, this principle has been used to create potent and specific inhibitors. By substituting the phosphorylatable threonine residue (Thr) with a non-phosphorylatable amino acid like alanine (B10760859) (Ala), the peptide can still bind to the kinase's active site but cannot be phosphorylated, thus acting as a competitive inhibitor. nih.gov A prime example is the Autocamtide-2-Related Inhibitory Peptide (AIP), where the sequence is altered to KKALRRQEAVDAL. This single substitution transforms the substrate into an inhibitor with high specificity for CaMKII over other kinases like PKA and PKC. nih.govnih.gov AIP competitively inhibits substrates like this compound that bind to the T-site (Thr286 region) of the kinase. nih.govnih.gov
| Peptide | Sequence | Function | Key Modification | Source Reference |
|---|---|---|---|---|
| This compound | KKALRRQET VDAL | Substrate | Contains phosphorylatable Threonine (T) | ahajournals.org |
| AIP (Autocamtide-2-Related Inhibitory Peptide) | KKALRRQEA VDAL | Inhibitor | Threonine (T) is replaced with non-phosphorylatable Alanine (A) |
Applications in High-Throughput Screening for Novel CaMKII Modulators
High-throughput screening (HTS) is an essential process in drug discovery for testing vast libraries of compounds to identify potential modulators of a biological target. tdcommons.ai The use of this compound in kinase assays, particularly luminescence-based formats like ADP-Glo™, is highly amenable to HTS for discovering novel CaMKII modulators. promega.comsigmaaldrich.com
The reliability of HTS campaigns depends on the quality of the assay. Assays incorporating this compound offer several advantages that are critical for large-scale screening. scbt.com Its high specificity for CaMKII minimizes false positives that might arise from off-target effects on other kinases. nih.gov The robustness and strong signal-to-noise ratio of modern assay formats using this substrate ensure high reproducibility and statistical validity (e.g., Z'-factors >0.7). promega.com Furthermore, the homogeneous "add-and-read" nature of these assays simplifies automation, allowing for the rapid screening of thousands of compounds. bmglabtech.com By using this compound as the substrate, researchers can confidently identify compounds that directly interfere with CaMKII's catalytic activity. tdcommons.ai
| Advantage | Description | Source Reference |
|---|---|---|
| High Specificity | This compound is a highly selective substrate for CaMKII, reducing the likelihood of identifying compounds that inhibit other kinases (off-target effects). | medchemexpress.comnih.gov |
| Assay Compatibility | It is readily integrated into robust, non-radioactive assay formats like ADP-Glo™ and HPLC-MS, which are suitable for automation. | nih.gov |
| Sensitivity and Robustness | Luminescence-based assays using this compound provide strong signals and high Z'-factors, ensuring reliable hit identification. | promega.com |
| Mechanistic Relevance | Screening with a specific substrate allows for the direct identification of compounds that modulate the catalytic function of CaMKII. | scbt.com |
Advancements in Chemical Genetics and Conditional Protein Manipulation Techniques Utilizing this compound Analogs
Chemical genetics utilizes small molecules to rapidly and conditionally perturb protein function, offering temporal control that genetic knockouts often lack. This compound analogs, particularly the inhibitor AIP, are powerful tools in this field for dissecting the physiological roles of CaMKII. nih.gov By expressing AIP within specific cells or tissues, researchers can achieve targeted and inducible inhibition of CaMKII activity, allowing for precise investigation of its function in complex biological processes. apexbt.complos.org
A more advanced chemical genetics strategy involves engineering a kinase to accept a modified ATP analog that wild-type kinases cannot, known as the "bump-hole" approach. While not a direct analog of this compound, this methodology relies on substrates like this compound for validation. Researchers have created a mutant βCaMKII (F90G) with an enlarged ATP-binding pocket (the "hole"). pnas.org This engineered kinase shows comparable activity to its wild-type counterpart when tested in vitro using this compound as the substrate. pnas.org This validation is crucial before using the mutant in complex systems to ensure that the engineering did not fundamentally alter the kinase's catalytic function. This allows for highly specific inhibition of only the mutant kinase with a "bumped" inhibitor, providing an orthogonal tool for studying CaMKII's role without affecting other kinases. These approaches demonstrate how this compound and its analogs are integral to the development and validation of sophisticated techniques for conditional protein manipulation.
| Peptide/System | Role | Application | Source Reference |
|---|---|---|---|
| This compound | Validation Substrate | Used to measure and confirm the kinase activity of genetically modified CaMKII (e.g., F90G mutant), ensuring its catalytic function is intact before further studies. | pnas.org |
| AIP (Autocamtide-2-Related Inhibitory Peptide) | Inhibitory Analog | Expressed transgenically in cells or organisms to achieve specific, conditional inhibition of endogenous CaMKII, revealing its physiological functions. | nih.govapexbt.com |
| Phospho-Autocamtide II (PAC-2) | Product Standard | Used as a standard in non-radioactive assays (e.g., HPLC-MS) to accurately quantify the product of the CaMKII reaction, enabling precise enzyme activity measurement. | nih.gov |
Q & A
Q. How is Autocamtide II used to design a CaMKII activity assay, and what methodological considerations are critical for reproducibility?
this compound serves as a high-specificity substrate for CaMKII, enabling kinase activity quantification via γ-³²P-ATP incorporation. Key steps include:
- Substrate Preparation : Dissolve this compound in water (50 mg/mL) with low-frequency sonication to ensure solubility .
- Reaction Conditions : Use 20 µM this compound in a buffer containing 50 mM HEPES, 10 mM Mg²⁺, 1 mM CaCl₂, and 0.1 µM calmodulin to mimic physiological Ca²⁺/calmodulin dependency .
- Controls : Include negative controls (e.g., CaMKII inhibitors like KN-93) and calibrate activity with known kinase standards .
Q. What experimental parameters influence this compound’s stability and activity in kinase assays?
- Storage : Store lyophilized powder at -80°C for long-term stability (>12 months) or -20°C for short-term use (3–6 months). Repeated freeze-thaw cycles degrade peptide integrity .
- Buffer Compatibility : Avoid high-salt or detergent-containing buffers, as they may alter CaMKII-substrate binding kinetics .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s inhibitory effects in different cellular models?
Discrepancies often arise from:
- Cell-Type Specificity : this compound’s myristoylated inhibitory peptide shows variable membrane permeability in cardiac fibroblasts vs. neuronal cells .
- Dose Optimization : Titrate concentrations between 1–100 µM, as supra-physiological doses (>50 µM) may induce off-target kinase inhibition .
- Validation : Cross-validate results with orthogonal methods (e.g., Western blotting for phospho-CaMKII substrates) to confirm specificity .
Q. What strategies are recommended for integrating this compound into complex systems, such as co-culture or in vivo models?
- Delivery Optimization : For in vivo use, employ lipid-based nanoparticles or peptide conjugation (e.g., TAT tags) to enhance tissue penetration .
- Pharmacokinetics : Monitor clearance rates via LC-MS/MS, as this compound’s short half-life (~30 minutes in plasma) necessitates timed dosing .
Q. How should researchers address variability in CaMKII activity data when using this compound across laboratories?
- Standardization : Adopt consensus protocols for substrate purity verification (e.g., HPLC >98% purity) and kinase source (recombinant vs. tissue-extracted CaMKII) .
- Data Normalization : Express activity as pmol/min/mg protein, correcting for background ATPase activity in negative controls .
Methodological Best Practices
Q. What are the best practices for documenting this compound-based experiments in publications?
- Experimental Section : Detail peptide preparation (solubility, storage), reaction conditions (pH, ion concentrations), and instrument settings (e.g., scintillation counter parameters) .
- Data Transparency : Provide raw activity data in supplementary tables, including outliers and statistical methods (e.g., ANOVA with post-hoc tests) .
Q. How can researchers leverage this compound to investigate CaMKII’s role in cross-talk with other signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
